tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate
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Overview
Description
tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(4-hydroxybutyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate can undergo oxidation reactions, particularly at the hydroxybutyl chain, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro, halogenated, and sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate is used as a building block in organic synthesis. It can be used to introduce carbamate functionality into complex molecules, which is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a protecting group for amines, allowing for selective deprotection under mild conditions. This property is useful in peptide synthesis and the modification of biomolecules.
Medicine: this compound has potential applications in drug development. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, making them candidates for the treatment of neurological disorders.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the carbamate group can form a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction can disrupt the normal function of the enzyme, resulting in the desired therapeutic effect. The hydroxybutyl chain and phenyl ring may also contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(4-hydroxyphenyl)carbamate
- tert-butyl N-(4-hydroxybutyl)carbamate
Comparison:
- tert-butyl N-(4-hydroxycyclohexyl)carbamate has a cyclohexyl ring instead of a phenyl ring, which may affect its chemical reactivity and biological activity.
- tert-butyl N-(4-hydroxyphenyl)carbamate lacks the hydroxybutyl chain, which may influence its solubility and interaction with molecular targets.
- tert-butyl N-(4-hydroxybutyl)carbamate is structurally similar but lacks the phenyl ring, which may alter its chemical properties and applications.
Uniqueness: tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate is unique due to the presence of both a hydroxybutyl chain and a phenyl ring, which provide a combination of chemical functionalities that can be exploited in various applications
Properties
CAS No. |
1192797-36-6 |
---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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